Product packaging for 2-Hydroxy-exo-brevicomin(Cat. No.:)

2-Hydroxy-exo-brevicomin

Cat. No.: B1246889
M. Wt: 172.22 g/mol
InChI Key: PFDZIEBTGBMYIS-KDXUFGMBSA-N
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Description

2-Hydroxy-exo-brevicomin is a naturally occurring oxygenated derivative of the 6,8-dioxabicyclo[3.2.1]octane structural family, identified in the volatiles produced by male mountain pine beetles ( Dendroctonus ponderosae ) . This compound is of significant interest in the field of chemical ecology, serving as a semiochemical, particularly as an insect pheromone or a component thereof . Its primary research applications include the study of insect behavior and the development of novel, sustainable pest management strategies for forest protection . From a synthetic organic chemistry perspective, this compound presents a valuable chiral target due to its complex bicyclic ketal framework and multiple stereocenters. An enantiocontrolled total synthesis of the (1R,2S,5S,7R)-enantiomer has been achieved, showcasing its utility in developing methodologies for asymmetric synthesis and the stereospecific construction of oxygen-containing heterocycles . The compound is supplied as a high enantiopurity material to ensure consistent and reliable results in sensitive analytical and bioassay experiments. This product is intended for research and laboratory use only by trained professionals. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B1246889 2-Hydroxy-exo-brevicomin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

(1R,2S,5S,7R)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol

InChI

InChI=1S/C9H16O3/c1-3-7-8-6(10)4-5-9(2,11-7)12-8/h6-8,10H,3-5H2,1-2H3/t6-,7+,8+,9-/m0/s1

InChI Key

PFDZIEBTGBMYIS-KDXUFGMBSA-N

Isomeric SMILES

CC[C@@H]1[C@H]2[C@H](CC[C@@](O1)(O2)C)O

Canonical SMILES

CCC1C2C(CCC(O1)(O2)C)O

Synonyms

2-hydroxy-exo-brevicomin

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxy Exo Brevicomin

Stereoselective and Enantiospecific Total Synthesis Approaches

The absolute configuration of 2-Hydroxy-exo-brevicomin requires synthetic approaches that can precisely control the formation of each stereocenter. Chemists have largely relied on two main strategies: leveraging the inherent chirality of naturally occurring molecules through the chiron approach, or building the chiral centers from achiral precursors using asymmetric reactions.

Chiron Approach and Chiral Pool Strategies

The chiron approach utilizes readily available, enantiomerically pure natural products, known as the "chiral pool," as starting materials. This strategy elegantly transfers the existing stereochemistry of the starting material to the final target molecule, bypassing the need for asymmetric induction steps. Various carbohydrates and their derivatives have proven to be effective starting points for the synthesis of this compound.

From D-Glucose: The synthesis of (1S,2R,5R,7S)-2-Hydroxy-exo-brevicomin has been accomplished starting from 1,2;5,6-di-O-isopropylidene-d-glucose in a seven-step sequence. A critical reaction in this synthesis is the acid-mediated acetal exchange of a 1,2-acetonide derivative of D-glucose to form the characteristic bicyclic ketal structure. nih.gov

From D-Mannitol: A chiron approach for the synthesis of (1R,2R,5S,7R)-2-hydroxy-exo-brevicomin has been developed using commercially available D-mannitol. Key steps in this pathway include a Wittig olefination and an acid-catalyzed one-pot hydrogenation and internal acetalization.

From D-Ribose: The synthesis of (1R,2R,5S,7S)-2-hydroxy-exo-brevicomin has been achieved starting from D-ribose. This route also features a Wittig olefination and a one-pot hydrogenation/internal acetalization as key transformations. nih.gov

From L-Ascorbic Acid: A stereoselective synthesis of (+)-(1R,2S,5S,7R)-2-hydroxy-exo-brevicomin has been described starting from L-ascorbic acid. nih.gov The key steps involve a highly stereoselective nucleophilic addition to an aldehyde and a single-pot transformation that includes hydrogenation, debenzylation, MOM deprotection, and the crucial bicyclic ketal formation. nih.gov

From L-(+)-Tartaric Acid: An enantiospecific synthesis of the (-)-enantiomer of this compound was achieved in high yield from L-(+)-tartaric acid. The defining step in this synthesis is a highly diastereoselective reduction of a keto Weinreb amide. nih.gov

Chiral PrecursorTarget EnantiomerKey Synthetic Steps
D-Glucose (1S,2R,5R,7S)Acid-mediated acetal exchange
D-Mannitol (1R,2R,5S,7R)Wittig olefination, one-pot hydrogenation/acetalization
D-Ribose (1R,2R,5S,7S)Wittig olefination, one-pot hydrogenation/acetalization
L-Ascorbic Acid (+)-(1R,2S,5S,7R)Stereoselective nucleophilic addition, one-pot hydrogenation/deprotection/ketal formation
L-(+)-Tartaric Acid (-) enantiomerDiastereoselective reduction of a keto Weinreb amide

De Novo Asymmetric Synthesis Pathways

De novo syntheses build the target molecule from simple, achiral starting materials, introducing chirality through asymmetric reactions. These methods offer flexibility but require careful control of stereochemistry at each step. An example includes the use of aldolase antibody 38C2, which catalyzes the aldol (B89426) reaction between hydroxyacetone and an aldehyde to produce a dihydroxyketone intermediate with an enantiomeric excess (ee) greater than 99%. nih.gov This enantiopure intermediate is then carried forward to construct the this compound skeleton.

Key Synthetic Transformations and Mechanistic Considerations

Bicyclic Ketal Formation Methodologies

The formation of the bicyclic ketal is the defining step in the synthesis of the 6,8-dioxabicyclo[3.2.1]octane system. This is typically achieved through an intramolecular cyclization of a dihydroxy ketone or a related precursor under acidic conditions. nih.gov For instance, a tandem reaction involving hydrogenation, debenzylation, MOM deprotection, and subsequent acid treatment can lead to the formation of the bicyclic ketal in a single pot. nih.gov This acid-catalyzed internal acetalization efficiently constructs the rigid bicyclic framework of the target molecule.

Oxidative Cyclization Reactions (e.g., Photooxygenation of Furans)

A novel methodology for constructing the core structure of this compound involves the photooxygenation of furan (B31954) derivatives. researchgate.netacs.org This method utilizes singlet oxygen to oxidize a furan ring bearing a dihydroxyalkyl side chain. The reaction proceeds as follows:

Photooxygenation of a 2-(α,β-dihydroxyalkyl)furan at low temperature (5 °C) in methanol.

In situ reduction of the resulting endoperoxide.

Acid-catalyzed ketalization of the intermediate.

This one-pot operation rapidly provides the 6,8-dioxabicyclo[3.2.1]oct-3-en-2-one framework, a key intermediate that can be readily converted to this compound. researchgate.netacs.org This approach offers a significant increase in molecular complexity in a single, high-yielding step. acs.org

Organometallic Catalysis in Stereocontrolled Synthesis (e.g., Molybdenum-mediated cascades)

Organometallic catalysis offers a powerful tool for stereocontrolled synthesis. An enantiocontrolled total synthesis of (+)-(1R,2S,5S,7R)-2-hydroxy-exo-brevicomin has been accomplished using a molybdenum-mediated cascade reaction. nih.govacs.orgacs.orgnih.gov This strategy employs a chiral TpMo(CO)₂(5-oxo-η³-pyranyl) scaffold. nih.govacs.orgacs.org

The key transformation is a novel intramolecular nucleophilic ketalization where an internal alkoxide attacks the terminus of the η³-allyl moiety of the molybdenum complex. nih.gov This C-O bond formation stereospecifically establishes the bicyclic ketal. The resulting anionic intermediate is then easily demetalated through an oxidative quench, yielding the 6,8-dioxabicyclo[3.2.1]oct-3-en-2-one framework with high enantiopurity. nih.govacs.orgacs.orgnih.gov This intermediate is then converted to the final product through hydrogenation and reduction steps. nih.gov

TransformationReagents/ConditionsKey Feature
Bicyclic Ketal Formation Acid catalysis (e.g., Pd/C, H₂, then acid)One-pot formation of the 6,8-dioxabicyclo[3.2.1]octane core from an acyclic precursor. nih.gov
Photooxygenation of Furan ¹O₂, MeOH, 5°C; in situ reduction; AcidRapid construction of a key bicyclic intermediate from a furan derivative. researchgate.netacs.org
Molybdenum-mediated Cascade Chiral TpMo(CO)₂ complex; NaH; NOPF₆Stereospecific intramolecular nucleophilic ketalization followed by demetalation. nih.govacs.orgacs.org

Chemo-Enzymatic Synthesis Routes (e.g., Transketolase-based approaches, Antibody-catalyzed Aldol Reactions)

Chemo-enzymatic synthesis leverages the high selectivity of biological catalysts to perform challenging chemical transformations. In the synthesis of brevicomin isomers, enzymes offer a powerful tool for establishing key stereocenters.

A notable example is the use of transketolase in a synthesis of (+)-exo-brevicomin. drughunter.comnih.gov This approach utilizes the enzyme's ability to catalyze the stereoselective formation of carbon-carbon bonds, creating chiral polyol intermediates that are then converted to the target molecule through chemical steps.

Another strategy involves the enantioconvergent biocatalytic hydrolysis of alkene-functionalized 2,3-disubstituted epoxides. wikipedia.org In this method, a lipase is employed to selectively hydrolyze one enantiomer of a racemic epoxide, providing a chiral intermediate that serves as a cornerstone for the subsequent construction of the bicyclic ketal system of (+)-exo-brevicomin. wikipedia.org

While not yet reported specifically for this compound, antibody-catalyzed aldol reactions represent a frontier in chemo-enzymatic synthesis. wikipedia.org Catalytic antibodies, such as 38C2 and 33F12, function via an enamine mechanism similar to natural Class I aldolase enzymes and have demonstrated remarkable scope in catalyzing aldol additions with high enantioselectivity, often exceeding 95% ee. wikipedia.org These biocatalysts could potentially be applied to generate chiral β-hydroxy ketone precursors for the synthesis of this compound.

Method Enzyme/Catalyst Key Transformation Target/Intermediate
Transketolase-basedTransketolaseStereoselective C-C bond formation(+)-exo-Brevicomin
Enantioconvergent HydrolysisLipase (from Pseudomonas stutzeri)Kinetic resolution of a 2,3-disubstituted epoxide(+)-exo-Brevicomin
Antibody-catalyzed AldolAldolase Antibody (e.g., 38C2)Asymmetric aldol additionChiral β-hydroxy ketones

Cascade and Tandem Reaction Sequences

Cascade and tandem reactions significantly enhance synthetic efficiency by combining multiple bond-forming events or transformations in a single operation without isolating intermediates. researchgate.netnih.gov This approach reduces waste, saves time, and can lead to a dramatic increase in molecular complexity.

One elegant cascade sequence for (+)-(1R,2S,5S,7R)-2-hydroxy-exo-brevicomin utilizes a molybdenum-mediated intramolecular nucleophilic ketalization-demetalation sequence. mcmaster.ca This process begins with an aldol reaction to create a precursor which, upon treatment with a base, undergoes an intramolecular nucleophilic attack of an alkoxide onto a TpMo(CO)₂(η³-pyranyl) scaffold. This stereospecific C-O bond formation and subsequent demetalation rapidly assemble the 6,8-dioxabicyclo[3.2.1]oct-3-en-2-one framework with high enantiopurity. mcmaster.ca

Another powerful tandem reaction involves a one-pot transformation that accomplishes hydrogenation of a double bond, debenzylation, deprotection of a methoxymethyl (MOM) ether, and the final bicyclic ketal formation. organic-chemistry.org This sequence is carried out using palladium on carbon (Pd/C) with hydrogen, followed by acid treatment, streamlining the final steps of the synthesis. organic-chemistry.org More recently, a palladium-catalyzed biscyclization of dienyl diols has been developed, proceeding through a sequence of 5-exo-trig oxypalladation and a 1,2-Csp³/Pd(IV) dyotropic rearrangement to furnish the 6,8-dioxabicyclo[3.2.1]octane core, which was applied to the synthesis of two diastereomers of this compound. organic-chemistry.org

Cascade/Tandem Type Key Reagents/Catalyst Transformations in Sequence Reference
Molybdenum-mediated CascadeTpMo(CO)₂(η³-pyranyl) complex, NaH, NOPF₆Aldol reaction, intramolecular nucleophilic ketalization, demetalation mcmaster.ca
One-Pot Deprotection/CyclizationPd/C, H₂, AcidHydrogenation, debenzylation, MOM deprotection, bicyclic ketal formation organic-chemistry.org
Palladium-catalyzed BiscyclizationPd(MeCN)₄(BF₄)₂, Cu(OTf)₂Oxypalladation, dyotropic rearrangement, hydroxypalladation organic-chemistry.org

Asymmetric Dihydroxylation and Related Stereoselective Functionalizations

The introduction of precisely oriented hydroxyl groups is critical for controlling the stereochemistry of this compound. The Sharpless Asymmetric Dihydroxylation (AD) is a premier method for the enantioselective conversion of alkenes to vicinal diols, which are key intermediates in many syntheses. harvard.edu

This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the oxidation to a specific face of the double bond. The commercially available "AD-mix" reagents, AD-mix-α [containing (DHQ)₂-PHAL] and AD-mix-β [containing (DHQD)₂-PHAL], provide reliable access to either enantiomer of the diol product. This methodology has been widely used to prepare optically active diols that serve as precursors for the insect hormone (+)-exo-brevicomin. For example, the asymmetric dihydroxylation of an appropriate alkene substrate establishes the C1 and C2 stereocenters, which then guide the formation of the remaining chiral centers of the target molecule. harvard.edu This approach has also been a key step in the synthesis of (-)-dehydro-exo-brevicomin.

Beyond dihydroxylation, the development of catalyst-controlled, site-selective functionalization of unactivated C-H bonds represents a modern frontier in stereoselective synthesis, offering novel retrosynthetic disconnections. While direct application to this compound is an area for future exploration, these methods hold the potential to streamline syntheses by directly installing functionality without reliance on pre-existing functional groups.

Reagent Ligand Type Stereochemical Outcome Significance
AD-mix-α(DHQ)₂-PHALDelivers hydroxyl groups to the α-face of the alkeneAccess to one diol enantiomer
AD-mix-β(DHQD)₂-PHALDelivers hydroxyl groups to the β-face of the alkeneAccess to the opposite diol enantiomer

Aldol and Mukaiyama-Aldol Reaction Applications

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, creating a β-hydroxy carbonyl moiety that is a versatile synthetic intermediate. In the context of this compound synthesis, the aldol reaction is crucial for constructing the carbon skeleton with the necessary oxygenation pattern.

In an enantiocontrolled total synthesis of (+)-(1R,2S,5S,7R)-2-hydroxy-exo-brevicomin, a key step is the aldol reaction between a chiral molybdenum complex and acrolein. mcmaster.ca This reaction sets the stage for the subsequent molybdenum-mediated cascade cyclization by assembling the required linear precursor containing both the hydroxyl and carbonyl functionalities. mcmaster.ca The diastereoselectivity of such additions can often be controlled by the choice of reagents and reaction conditions.

Modern variations of the aldol reaction, such as the Mukaiyama-Aldol reaction (using silyl enol ethers) and organocatalyzed aldol reactions, offer advanced control over stereoselectivity and functional group tolerance, further expanding the toolkit for synthesizing complex molecules like this compound.

Wittig Olefination and Matteson Homologation Strategies

Building the carbon backbone with precise stereocontrol is a central challenge in natural product synthesis. The Matteson homologation of chiral boronic esters is a powerful technique for the iterative, stereocontrolled extension of a carbon chain. This method allows for the installation of adjacent stereocenters with high fidelity, as the stereochemical outcome is dictated by the chiral auxiliary on the boron atom. The strategy has been successfully applied to the synthesis of insect pheromones, including exo-brevicomin (B1210355), demonstrating its reliability in constructing chiral alcohol functionalities that are key structural features. The process involves the reaction of a chiral boronic ester with a dihalomethyllithium reagent, followed by displacement with a nucleophile, effectively adding a carbon unit with a new stereocenter.

The Wittig reaction is another cornerstone of organic synthesis, primarily used to form carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. researchgate.net While a foundational strategy for olefination, specific applications in advanced syntheses of this compound are less highlighted in recent literature compared to other stereoselective methods. However, it remains a vital tool for constructing alkene precursors needed for other key transformations like asymmetric dihydroxylation.

Intramolecular Oxa-Michael Addition and Ring-Closing Metathesis (RCM) Approaches

Cyclization reactions are pivotal in forming the characteristic bicyclic ketal structure of this compound. The intramolecular oxa-Michael addition, or conjugate addition of an oxygen nucleophile, is a highly effective strategy for forming the tetrahydrofuran ring embedded within the bicyclic system.

A novel one-pot approach utilizes the photooxygenation of 2-(α,β-dihydroxyalkyl)furans. This reaction generates a 1,4-enedione intermediate in situ, which then undergoes a rapid intramolecular Michael-type addition of a pendant hydroxyl group to forge the cyclic ether and establish the core structure, which was successfully applied to the synthesis of this compound.

Ring-Closing Metathesis (RCM) is a powerful and widely used method for synthesizing unsaturated rings, catalyzed by ruthenium complexes like the Grubbs catalysts. organic-chemistry.orgmcmaster.ca It is particularly effective for forming 5- to 7-membered rings. mcmaster.ca While RCM is a dominant strategy in modern organic synthesis for creating cyclic structures, its application in published routes to this compound is not as prominent as other cyclization methods like the oxa-Michael addition.

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. The synthesis of complex molecules like this compound can be evaluated through the lens of the 12 Principles of Green Chemistry to identify more sustainable approaches.

Prevention and Atom Economy : Cascade and tandem reactions are inherently greener than linear syntheses. organic-chemistry.org By combining multiple steps into one pot, they prevent waste from intermediate workups and purifications and improve atom economy by incorporating more of the starting material atoms into the final product.

Catalysis : The use of catalytic instead of stoichiometric reagents is a core green principle. Methodologies like Sharpless Asymmetric Dihydroxylation, which uses a catalytic amount of osmium tetroxide, and various palladium- and molybdenum-catalyzed cascades are far superior to syntheses relying on stoichiometric chiral auxiliaries or toxic heavy metal oxidants. mcmaster.caorganic-chemistry.org

Use of Renewable Feedstocks & Safer Solvents : Chemo-enzymatic syntheses are highly aligned with green chemistry principles. drughunter.comwikipedia.org They utilize enzymes, which are renewable catalysts derived from biological systems, and typically operate in aqueous media under mild temperature and pressure conditions, reducing energy consumption and avoiding hazardous organic solvents.

Design for Energy Efficiency : Microwave-assisted reactions, such as those used for some intramolecular oxa-Michael additions, can dramatically reduce reaction times and energy input compared to conventional heating. Similarly, performing reactions at ambient temperature and pressure is a key goal.

Reduce Derivatives : Tandem reactions that combine deprotection and cyclization steps in a single operation avoid the need to isolate protected intermediates, reducing the number of synthetic steps and aligning with the principle of minimizing derivatization. organic-chemistry.org

By prioritizing catalytic methods, embracing cascade reactions, and exploring biocatalytic and solvent-free options, the synthesis of this compound can be made more efficient and environmentally sustainable.

Singlet Oxygen Mediated Transformations in Aqueous Media

The use of singlet oxygen (¹O₂) in organic synthesis represents a powerful tool for the construction of complex oxygenated molecules. researchgate.net This electronically excited state of molecular oxygen can be generated photochemically, utilizing a photosensitizer, light, and atmospheric oxygen, which aligns with the principles of green chemistry. iitm.ac.in A notable application of this methodology is in the synthesis of this compound through the photooxygenation of 2-(α-hydroxyalkyl)furans.

Detailed research has demonstrated a synthetic pathway that begins with the photooxygenation of 2-(α,β-dihydroxyalkyl)furans. This reaction is typically carried out in methanol (MeOH) at a reduced temperature of 5 °C. The initial furan substrate undergoes a cascade of reactions initiated by singlet oxygen. This is followed by an in situ reduction and an acid-catalyzed ketalization. This one-pot operation efficiently yields the 6,8-dioxabicyclo[3.2.1]oct-3-en-2-one framework, a key intermediate in the synthesis of this compound. nih.govmdpi.com The choice of substitution on the initial furan substrate is critical, as it significantly influences the relative ratio of the resulting 6-hydroxy-3(2H)-pyranones and 5-hydroxy-2(5H)-furanones. nih.govmdpi.com

This method showcases the synthetic utility of singlet oxygen in generating molecular complexity from relatively simple starting materials in a controlled manner. The process is characterized by its operational simplicity and its ability to construct the core bicyclic structure of the target molecule in a single synthetic operation.

Key AspectDescription
Starting Material 2-(α,β-dihydroxyalkyl)furans
Key Reagent Singlet Oxygen (¹O₂)
Solvent Methanol (MeOH)
Reaction Conditions Photooxygenation at 5 °C, followed by in situ reduction and acid-catalyzed ketalization
Key Intermediate 6,8-dioxabicyclo[3.2.1]oct-3-en-2-one framework
Final Product This compound

Catalyst Development for Environmentally Benign Processes

The development of catalytic systems that are both efficient and environmentally friendly is a significant focus in chemical synthesis. For the production of exo-brevicomin and its derivatives, research has explored the use of metal catalysts that are abundant, have low toxicity, and can operate under mild conditions.

One such example is the use of Iron(III) chloride (FeCl₃) in a metal-catalyzed organic photoreaction. Iron is an earth-abundant and relatively non-toxic metal, making its use in catalysis align with the principles of green chemistry. The Iron(III) chloride-catalyzed photooxidation of cyclic olefins has been successfully applied to the synthesis of exo-brevicomin. This approach highlights the potential for using common metal salts to facilitate complex chemical transformations, reducing the reliance on more hazardous or precious metal catalysts.

In a more complex approach, the synthesis of (+)-(1R,2S,5S,7R)-2-hydroxy-exo-brevicomin has been achieved through a Molybdenum-mediated intramolecular nucleophilic ketalization-demetalation cascade. This enantiocontrolled total synthesis utilizes a TpMo(CO)₂(5-oxo-η³-pyranyl) scaffold. While this method involves a more complex organometallic reagent, the catalytic nature of the process, which allows for the construction of the 6,8-dioxabicyclo[3.2.1]oct-3-en-2-one framework with high enantiopurity, represents an advancement in synthetic efficiency. researchgate.net The final steps in this synthesis involve hydrogenation and reduction to yield the target molecule. researchgate.net

Catalyst SystemSynthetic ApplicationRelevance to Environmentally Benign Processes
Iron(III) chloride Photooxidation of cyclic olefins for the synthesis of exo-brevicominUtilizes an abundant, low-toxicity metal catalyst.
Molybdenum-mediated Enantiocontrolled total synthesis of (+)-2-hydroxy-exo-brevicominCatalytic process that enables high stereoselectivity and efficiency.

Stereochemical Investigations and Enantiomeric Significance of 2 Hydroxy Exo Brevicomin

Absolute Configuration Determination and Precise Structural Elucidation

The precise three-dimensional arrangement of atoms, or absolute configuration, of 2-hydroxy-exo-brevicomin is crucial for understanding its biological function. The naturally occurring, biologically active enantiomer has been determined to be (+)-(1R,2S,5S,7R)-2-hydroxy-exo-brevicomin. researchgate.net The assignment of this specific configuration was achieved through a combination of synthetic strategies and analytical techniques.

Early synthetic efforts aimed at elucidating the stereochemistry of related brevicomins, such as exo-brevicomin (B1210355), laid the groundwork for understanding its hydroxylated counterpart. For instance, the synthesis of (+)-exo-brevicomin from unnatural (2S,3S)-(−)-tartaric acid and its (−)-enantiomer from the natural (2R,3R)-(+)-tartaric acid helped establish the relationship between the starting material's chirality and the final product's configuration. nih.gov This chiron approach, utilizing a readily available chiral molecule as a starting point, has been a cornerstone in the unambiguous synthesis of specific stereoisomers. researchgate.netresearchgate.net

Modern synthetic routes have further solidified the absolute configuration. For example, an enantiospecific synthesis of (+)-2-hydroxy-exo-brevicomin was accomplished starting from L-(+)-tartaric acid. thieme-connect.comias.ac.in This synthesis involved a highly diastereoselective reduction of a keto-Weinreb amide, ensuring precise control over the newly formed stereocenters. thieme-connect.com The structural elucidation of the final product and its intermediates is typically confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), which provide detailed information about the connectivity and spatial arrangement of atoms. thieme-connect.com X-ray crystallography of suitable crystalline derivatives can also provide definitive proof of the absolute configuration.

Diastereoselectivity and Enantiopurity Control in Synthetic Pathways

The synthesis of this compound presents a significant stereochemical challenge due to the presence of multiple chiral centers. Achieving high diastereoselectivity (the preferential formation of one diastereomer over others) and enantiopurity (the excess of one enantiomer over its mirror image) is paramount for obtaining the biologically active isomer.

Various synthetic strategies have been developed to address this challenge. One common approach involves the use of chiral pool starting materials, such as L-(+)-tartaric acid or D-ribose. researchgate.netresearchgate.netthieme-connect.com These naturally occurring chiral molecules provide a scaffold with pre-defined stereocenters, which can then be elaborated into the target molecule. For instance, the synthesis from L-(+)-tartaric acid utilizes a highly diastereoselective reduction of a keto-Weinreb amide as a key step to control the stereochemistry. ias.ac.inthieme-connect.com

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to induce the formation of one enantiomer over the other. Sharpless asymmetric dihydroxylation, for example, has been employed to create the diol functionality with a specific stereochemistry, which is a key intermediate in the synthesis of this compound. researchgate.net Organocatalysis has also emerged as a valuable tool, with methods like asymmetric α-aminoxylation of aldehydes providing access to chiral building blocks. researchgate.net

The choice of reagents and reaction conditions plays a critical role in controlling stereoselectivity. For example, the reduction of a ketone precursor can yield different diastereomers depending on the reducing agent used. researchgate.net Similarly, Lewis acid-mediated aldol (B89426) additions can be tuned to favor the formation of a specific diastereomer. acs.org The intramolecular cyclization to form the bicyclic ketal core is often acid-catalyzed and proceeds with stereochemical retention or inversion depending on the specific substrate and conditions. researchgate.netnih.gov

The enantiomeric excess (ee) of the final product is a critical measure of the success of an asymmetric synthesis. High ee values, often exceeding 98%, are frequently reported in modern synthetic routes to this compound, ensuring that the synthesized pheromone is essentially a single enantiomer. researchgate.net

Stereoisomeric Bioactivity in Pheromonal Communication (e.g., differential insect response to specific enantiomers)

The stereochemistry of this compound is not merely a chemical curiosity; it is a critical determinant of its biological activity as a pheromone. Insects, with their highly specific olfactory receptors, can often distinguish between different stereoisomers of the same compound, leading to dramatically different behavioral responses.

For many bark beetle species, such as the western pine beetle (Dendroctonus brevicomis) and the mountain pine beetle (Dendroctonus ponderosae), only a specific enantiomer of a pheromone component is biologically active. nih.govcore.ac.uk In the case of D. brevicomis, it is the (+)-exo-brevicomin that is the active aggregation pheromone, while its enantiomer is inactive. nih.govchemical-ecology.net The presence of other stereoisomers can sometimes be inhibitory, reducing the response to the active enantiomer. purdue.edu

The response to different stereoisomers can also vary between closely related species, contributing to reproductive isolation. For instance, while one species might use the (+)-enantiomer as an attractant, another might use the (-)-enantiomer, or a different diastereomer altogether. This specificity in pheromonal communication ensures that mating signals are directed towards the correct species.

The bioactivity of different stereoisomers is typically evaluated through electroantennography (EAG), which measures the electrical response of an insect's antenna to a chemical stimulus, and behavioral assays, which observe the insect's response in a controlled environment, such as a wind tunnel or field traps. nih.gov These studies have consistently shown that for many insects that utilize this compound, the natural (+)-(1R,2S,5S,7R) isomer is the most active, while other isomers may be weakly active or even inhibitory. nih.govresearchgate.net

It is interesting to note that some symbiotic fungi associated with bark beetles can also produce brevicomin isomers, suggesting a complex interplay of chemical signals in their ecological niche. nih.gov

Conformational Analysis and its Implications for Biological Recognition and Interaction

The three-dimensional shape, or conformation, of this compound is not static. The molecule can adopt various spatial arrangements due to rotation around its single bonds. However, certain conformations are more stable and therefore more populated than others. The specific conformation of the pheromone molecule is what ultimately interacts with the receptor proteins in the insect's antenna, triggering a nerve impulse and leading to a behavioral response.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are often used to predict the most stable conformations of pheromone molecules. These studies can provide insights into the lowest energy arrangements of the atoms and the rotational barriers between different conformations. This information, combined with the known absolute configuration, allows for the construction of a three-dimensional model of the molecule as it is likely to be recognized by the receptor.

The interaction between the pheromone and its receptor is thought to be a highly specific lock-and-key mechanism, where the shape and electronic properties of the pheromone molecule are precisely matched to the binding site of the receptor protein. Even small changes in the stereochemistry can alter the conformation of the molecule, leading to a poor fit with the receptor and a loss of biological activity. lookchem.com This explains the high degree of stereospecificity observed in insect pheromonal communication. The hydroxyl group, in particular, can participate in hydrogen bonding with the receptor, further enhancing the specificity and strength of the interaction.

Biosynthetic Pathways and Origin Studies of 2 Hydroxy Exo Brevicomin

Elucidation of Biological Production in Natural Organisms (e.g., bark beetles)

The biosynthesis of the parent compound, exo-brevicomin (B1210355), in bark beetles such as the mountain pine beetle (Dendroctonus ponderosae), provides a foundational understanding for the origin of 2-hydroxy-exo-brevicomin. Research indicates that exo-brevicomin is not derived from host tree precursors but is synthesized de novo by the beetles. slu.senih.gov

The production of exo-brevicomin is primarily localized in the fat body of male beetles, a departure from the typical production of monoterpenoid pheromones in the anterior midgut. nih.govcncb.ac.cn The biosynthetic pathway is believed to originate from fatty acid metabolism. core.ac.ukplos.org The process begins with a longer-chain fatty acid that undergoes β-oxidation to yield ω-3-decenoic acid. nih.govcncb.ac.cn This intermediate is then subjected to decarboxylation or decarbonylation to form (Z)-6-nonen-2-ol. nih.govcncb.ac.cn

Subsequent oxidation of (Z)-6-nonen-2-ol, catalyzed by a short-chain dehydrogenase named (Z)-6-nonen-2-ol dehydrogenase (ZnoDH), produces the ketone precursor, (Z)-6-nonen-2-one. nih.gov This ketone is then epoxidized by a specific cytochrome P450 enzyme, CYP6CR1, to form 6,7-epoxynonan-2-one. nih.govnih.gov The final step involves the cyclization of this keto-epoxide to form exo-brevicomin. nih.govcncb.ac.cn While the keto-epoxide is stable at physiological pH, its efficient conversion to exo-brevicomin suggests an enzyme-catalyzed reaction. nih.gov

The hydroxylation of exo-brevicomin to this compound likely represents a subsequent metabolic step, potentially for detoxification or to create a new signaling molecule. The specific enzymes responsible for this hydroxylation in bark beetles have not been definitively identified but are presumed to be part of the versatile cytochrome P450 enzyme family, which is known for its role in modifying a wide range of organic compounds.

It is important to note that while exo-brevicomin is a well-known aggregation pheromone for many bark beetle species, its hydroxylated derivative, this compound, is also found in other organisms. For instance, dehydro-exo-brevicomin, a related compound, has been identified as a urinary pheromone in male mice. nih.govfrontiersin.org This highlights the diverse roles and evolutionary origins of these bicyclic ketals across different animal taxa.

Table 1: Key Intermediates and Enzymes in Dendroctonus ponderosae exo-Brevicomin Biosynthesis

Intermediate/EnzymeRole in Biosynthesis
Long-chain fatty acidInitial precursor
ω-3-decenoic acidProduct of β-oxidation
(Z)-6-nonen-2-olFormed by decarboxylation/decarbonylation
(Z)-6-nonen-2-oneKetone precursor
6,7-epoxynonan-2-oneEpoxidized intermediate
(Z)-6-nonen-2-ol dehydrogenase (ZnoDH)Catalyzes oxidation of the alcohol to the ketone
Cytochrome P450 (CYP6CR1)Catalyzes epoxidation of the ketone
Cyclase (putative)Catalyzes the final cyclization to exo-brevicomin

Contributions of Fungal Symbionts to this compound Production (e.g., Grosmannia spp., Ophiostoma spp.)

Research has revealed that symbiotic fungi associated with bark beetles are capable of producing beetle pheromones, including exo-brevicomin. nih.gov This discovery suggests a complex interplay between the beetles and their microbial partners in chemical communication. Fungal symbionts, such as species from the genera Grosmannia and Ophiostoma, are known to be carried by bark beetles and play crucial roles in overwhelming host tree defenses and providing nutrients. mdpi.com

Studies have demonstrated that these fungi can produce a range of volatile organic compounds, some of which are identical to the pheromones used by their beetle hosts. For example, when grown on suitable media, Grosmannia and Ophiostoma species have been shown to emit both exo- and endo-brevicomin. nih.gov Specifically, Ophiostoma species were found to release significantly more exo-brevicomin than Grosmannia species. nih.gov

Furthermore, labeling studies using 13C-glucose have confirmed that the fungus Grosmannia europhioides can synthesize (+)-exo-brevicomin de novo. nih.gov The biosynthesis of bicyclic ketals in fungi is not well understood but is thought to be linked to the metabolism of fatty acids like linoleic acid. nih.gov

The production of this compound by these fungal symbionts has not been explicitly documented in the reviewed literature. However, given their demonstrated ability to synthesize the parent compound and the known metabolic versatility of fungi, it is plausible that they could also perform the necessary hydroxylation step. This would represent a fascinating case of convergent evolution in chemical signaling across different biological kingdoms. nih.gov The fungal production of beetle semiochemicals could have significant implications for the chemical ecology of the bark beetle holobiont, potentially influencing beetle aggregation, host selection, and interactions with other organisms in the forest ecosystem.

Table 2: Production of Brevicomin Isomers by Bark Beetle-Associated Fungi

Fungal SpeciesRelative Production of exo-BrevicominRelative Production of endo-Brevicomin
Grosmannia europhioidesLowerDetected
Grosmannia penicillataLowerDetected
Ophiostoma bicolorHigherDetected
Ophiostoma piceaeHigherDetected

Data synthesized from comparative studies on volatile emissions. nih.gov

Comparative Biosynthesis with Related Semiochemicals and Pheromones

The biosynthesis of this compound and its precursor, exo-brevicomin, can be compared with that of other bark beetle pheromones to highlight different metabolic strategies. Bark beetle pheromones are generally produced through two main pathways: the mevalonate (B85504) pathway for isoprenoids and the fatty acid synthesis pathway for acetogenins. slu.se

Exo-brevicomin is a classic example of a pheromone derived from fatty acid metabolism. core.ac.ukplos.org This contrasts sharply with the biosynthesis of many other key pheromones, such as frontalin (B1251666), ipsdienol (B1210497), and ipsenol, which are synthesized de novo via the mevalonate pathway. slu.secore.ac.uk For instance, in the mountain pine beetle, frontalin is produced in the anterior midgut from isoprenoid precursors, while exo-brevicomin is synthesized in the fat body from fatty acid precursors. slu.senih.gov This spatial and metabolic separation indicates distinct evolutionary origins and regulatory mechanisms for these different classes of pheromones.

Another important comparison is with pheromones derived from host plant monoterpenes. For example, the aggregation pheromone trans-verbenol (B156527) is produced by the hydroxylation of α-pinene, a monoterpene abundant in the resin of host pine trees. nih.gov This process relies on the beetle's ability to detoxify and modify host compounds, co-opting them for its own communication purposes. The enzymes involved are often cytochromes P450, the same family implicated in the later steps of exo-brevicomin biosynthesis and potentially its hydroxylation. nih.gov

The production of exo-brevicomin is also temporally regulated. In male mountain pine beetles, its production is high in newly emerged adults but decreases after they have successfully colonized a host tree and begun feeding. slu.seplos.org This is often accompanied by an increase in the production of the anti-aggregation pheromone frontalin. plos.org This shift in pheromone production is likely regulated by hormonal signals and reflects the changing ecological context, from attracting mates and overcoming tree defenses to preventing overcrowding.

The existence of this compound adds another layer of complexity. Its formation via hydroxylation of a pre-existing pheromone could be a mechanism for signal modulation, deactivation, or the creation of a new message entirely. This strategy of modifying a core chemical structure is a common theme in the evolution of chemical communication systems.

Table 3: Comparison of Biosynthetic Origins of Selected Bark Beetle Pheromones

PheromoneBiosynthetic PathwayPrimary Site of SynthesisPrecursor TypeOrganism Example
exo-BrevicominFatty Acid SynthesisFat BodyDe novo (Fatty Acid)Dendroctonus ponderosae
FrontalinMevalonate PathwayAnterior MidgutDe novo (Isoprenoid)Dendroctonus ponderosae
trans-VerbenolHost Precursor ModificationFat BodyHost Monoterpene (α-pinene)Dendroctonus ponderosae
IpsdienolMevalonate PathwayMidgutDe novo (Isoprenoid)Ips pini

Ecological and Inter Species Communication Roles of 2 Hydroxy Exo Brevicomin

Identification as a Semiochemical Component in Insect Communication Systems

2-Hydroxy-exo-brevicomin is a bicyclic ketal that functions as a semiochemical, a chemical substance that carries a message for an organism. usda.gov These chemical signals are integral to the communication systems of many insects, influencing a variety of behaviors. In the context of bark beetles (Coleoptera: Scolytinae), these compounds are crucial for mediating interactions between individuals of the same species (pheromones) and between different species (kairomones and allomones). chemical-ecology.netnih.gov

The identification of such compounds often involves a multi-step process. This begins with observing the biological phenomenon, such as the mass aggregation of bark beetles on a host tree. chemical-ecology.net Subsequently, researchers isolate and identify the specific chemical components responsible for this behavior. For instance, in the western pine beetle, Dendroctonus brevicomis, males were found to produce frontalin (B1251666), which acts synergistically with exo-brevicomin (B1210355) produced by females. chemical-ecology.net The host-tree monoterpene, myrcene, further enhances the attraction of this blend. chemical-ecology.net

Similarly, lanierone, or 2-hydroxy-4,4,6-trimethyl-2,5-cyclohexadien-1-one, is a component of the aggregation signal in male pine engraver beetles, Ips pini. uni-bayreuth.de The complexity of these chemical signals highlights the sophisticated communication systems that have evolved in these insects.

Role in Aggregation and Host Colonization Dynamics (e.g., in Dendroctonus ponderosae, Dendroctonus brevicomis)

This compound and its related compound, exo-brevicomin, play a significant role in the aggregation and host colonization behaviors of several bark beetle species, most notably the mountain pine beetle (Dendroctonus ponderosae) and the western pine beetle (Dendroctonus brevicomis). mdpi.comnih.gov These beetles are known for their ability to launch mass attacks that can overcome the defenses of healthy host trees. annualreviews.org

In D. ponderosae, the process of host colonization is primarily driven by the release of aggregation pheromones, including trans-verbenol (B156527) and exo-brevicomin. mdpi.com Male beetles produce exo-brevicomin, which, in combination with trans-verbenol and host tree volatiles like myrcene, attracts both sexes to the target tree. google.comresearchgate.net As the host becomes fully occupied, the production of exo-brevicomin decreases, and males begin to produce frontalin, which acts as an anti-aggregation signal to prevent over-colonization. core.ac.uk

For D. brevicomis, a similar dynamic is observed. Females initiate the attack on a ponderosa pine and produce exo-brevicomin, which primarily attracts males. chemical-ecology.net The males, upon arrival, release frontalin, which works in synergy with exo-brevicomin to attract a larger population of beetles for a mass attack. chemical-ecology.net The quantities of these attractive pheromones, including exo-brevicomin and frontalin, increase after the initial boring into the host but then decline after mating. nih.gov This regulation of pheromone production is crucial for managing intraspecific competition. nih.govusda.gov

The following table summarizes the key pheromone components and their roles in the aggregation of D. ponderosae and D. brevicomis.

Beetle SpeciesPheromone ComponentProducerFunction
Dendroctonus ponderosaetrans-VerbenolFemaleAggregation mdpi.comgoogle.com
exo-BrevicominMaleAggregation mdpi.comgoogle.com
Myrcene (Host Volatile)Host TreeSynergist google.com
FrontalinMaleAnti-aggregation core.ac.uk
Dendroctonus brevicomisexo-BrevicominFemaleMale Attraction, Aggregation chemical-ecology.net
FrontalinMaleAggregation chemical-ecology.net
Myrcene (Host Volatile)Host TreeSynergist chemical-ecology.net
trans-VerbenolBoth SexesInhibition, Regulation of Attack Density nih.govchemical-ecology.net
VerbenoneBoth Sexes/MicroorganismsInhibition, Regulation of Attack Density nih.govchemical-ecology.net
Ipsdienol (B1210497)MaleInhibition nih.gov

Interspecific Interactions and Communication Modulations by this compound and Related Brevicomins (e.g., effects on Ips pini, Ips typographus)

The chemical signals used by one bark beetle species can be intercepted and used by other species, leading to complex interspecific interactions. Exo-brevicomin, for instance, is not only a pheromone for Dendroctonus species but also acts as a kairomone for some predators and competitors. oup.com Kairomones are semiochemicals that benefit the receiver but not the emitter.

For example, the predator Temnochila chlorodia has a broad kairomonal range and responds to both ipsdienol (produced by Ips species) and exo-brevicomin (produced by Dendroctonus species). oup.com This allows the predator to locate host trees that are under attack by various bark beetle species.

In some cases, the pheromones of one species can influence the behavior of a competing species. The European spruce bark beetle, Ips typographus, is sensitive to exo-brevicomin, even though it does not produce this compound itself. chemical-ecology.net It is hypothesized that I. typographus may use exo-brevicomin as a cue to locate suitable host trees that are already being colonized by other species, such as Dendroctonus micans or Dryocoetes species, which do produce exo-brevicomin. chemical-ecology.netdiva-portal.org This suggests that exo-brevicomin can act as an interspecific chemical cue for host location. diva-portal.org

Furthermore, the presence of certain pheromones can lead to the avoidance of interspecific competition. For example, inhibitory pheromones produced by D. brevicomis can cause competing bark beetle species to avoid landing on trees already infested with D. brevicomis, even if their own aggregation pheromones are present. nih.gov

The table below outlines some of the interspecific effects of brevicomins and related compounds.

Emitter SpeciesCompoundReceiver SpeciesEffect on Receiver
Dendroctonus spp.exo-BrevicominTemnochila chlorodia (Predator)Attraction (Kairomone) oup.com
Dendroctonus micans, Dryocoetes sp.exo-BrevicominIps typographusAttraction, Host Location Cue chemical-ecology.netdiva-portal.org
Dendroctonus brevicomisInhibitory PheromonesCompeting Bark BeetlesRepellence, Avoidance nih.gov
Ips spp.IpsdienolTemnochila chlorodia (Predator)Attraction (Kairomone) oup.com

Olfactory Receptor System Interactions and Behavioral Responses (excluding human clinical data)

The behavioral responses of insects to semiochemicals like this compound are initiated by interactions with their olfactory receptor systems. These systems are highly specialized for detecting and discriminating between a vast array of volatile chemical cues. nih.gov

Electrophysiological techniques, such as electroantennography (EAG), are used to measure the electrical responses of an insect's antenna to specific chemical compounds. chemical-ecology.net These studies provide direct evidence of an insect's ability to detect a particular semiochemical.

For example, EAG studies with the Chinese white pine beetle, Dendroctonus armandi, have shown that female beetles are more sensitive to exo-brevicomin than males. researchgate.net This corresponds with behavioral assays where different concentrations of exo-brevicomin can have both aggregation and anti-aggregation effects on female D. armandi. researchgate.net Similarly, the antennae of the spruce beetle, Dendroctonus rufipennis, have been shown to respond to exo-brevicomin and endo-brevicomin, among other compounds. publications.gc.ca

For a hydrophobic semiochemical to elicit a response, it must first be transported through the aqueous lymph of the sensory sensilla to the olfactory receptors. mdpi.com This transport is facilitated by odorant-binding proteins (OBPs). frontiersin.orgnih.gov OBPs are small, water-soluble proteins that bind to odorant molecules and carry them to the receptors. frontiersin.org

While much of the detailed research on ligand-binding dynamics has been conducted on pheromone-binding proteins in moths and OBPs in other insects, the general principles apply to bark beetles as well. mdpi.comnih.gov The specificity of the interaction between a semiochemical and an OBP is a key factor in olfactory discrimination. frontiersin.org

In mammals, a similar system exists where major urinary proteins (MUPs) in rodents have been shown to bind to specific pheromones, including a brevicomin derivative. wiley.com This highlights a convergent evolutionary strategy for chemical communication across different animal kingdoms. In insects, the diversity of OBPs within a single species suggests that these proteins play a crucial role in distinguishing between different odors. nih.gov The binding affinity of an OBP for a particular ligand can be influenced by factors such as the shape and size of the binding pocket and the specific amino acids that line it. frontiersin.org

Advanced Analytical Methodologies for 2 Hydroxy Exo Brevicomin Research

Chromatographic Separation Techniques for Isomer Analysis and Purity Assessment

Chromatographic methods are indispensable for distinguishing between the various stereoisomers of 2-hydroxy-exo-brevicomin and ensuring the purity of synthetic or isolated samples.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound and its precursors. researchgate.netcore.ac.ukchemical-ecology.net This method separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.

In the context of this compound research, GC-MS is employed to:

Monitor biosynthetic pathways: Researchers have used GC-MS to analyze tissue homogenates and cell cultures to track the conversion of proposed precursors, such as (Z)-6-nonen-2-one, into exo-brevicomin (B1210355). researchgate.netcore.ac.uk

Identify natural products: Headspace volatiles from insects like the mountain pine beetle (Dendroctonus ponderosae) have been analyzed by GC-MS to identify the presence of this compound and other related semiochemicals. researchgate.net

Characterize synthetic products: The identity of synthetically prepared exo-brevicomin and its hydroxylated derivatives is routinely confirmed by comparing their GC-MS data with literature values. scielo.br

A typical GC-MS analysis provides both the retention time of the compound and its mass spectrum. For exo-brevicomin, the mass spectrum often shows characteristic fragment ions that aid in its identification. For example, in one study, exo-brevicomin (M+) showed a molecular ion peak at m/z 156 and characteristic fragment ions at m/z 114, 98, and 85. scielo.brscispace.com

Enantioselective gas chromatography is a specialized GC technique that utilizes a chiral stationary phase to separate enantiomers—non-superimposable mirror images—of a chiral compound. This is particularly vital for pheromone research, as the biological activity of a compound can be highly dependent on its stereochemistry. nih.gov When coupled with an electroantennographic detector (EAG), which measures the response of an insect's antenna to an eluting compound, the technique becomes GC-EAG.

Key applications in this compound research include:

Determining enantiomeric composition: Enantioselective GC has been used to determine the enantiomeric ratio of exo-brevicomin produced by symbiotic fungi of bark beetles, revealing a high enantiomeric purity for the (+)-exo-brevicomin isomer. nih.gov

Clarifying absolute configuration: By comparing the retention times of natural pheromones with those of synthetically prepared enantiomers of known configuration, the absolute stereochemistry of the active compound can be established. nih.gov

Assessing stereoisomeric purity: The diastereomeric purity of synthetic intermediates leading to exo-brevicomin has been enhanced and confirmed using chiral gas chromatography. scielo.br For instance, the diastereomeric purity of diol precursors was determined using a Chirasil-DEX CB column. scielo.brscispace.com

The ability to separate and identify specific stereoisomers is crucial, as different isomers can have varying or even inhibitory effects on insect behavior. chemical-ecology.netnih.gov

High-performance liquid chromatography (HPLC) is a powerful separation technique used for non-volatile or thermally sensitive compounds. In the synthesis of this compound and related molecules, HPLC is valuable for monitoring the progress of chemical reactions. nih.gov

For example, in studies involving the synthesis of heterocyclic compounds from biomass-derived materials, HPLC has been used to track the concentration of starting materials and the formation of products over time. nih.gov This allows for the optimization of reaction conditions to maximize the yield of desired products. While not as commonly cited for the final analysis of the volatile this compound itself, HPLC plays a role in the analysis of less volatile intermediates and in the development of synthetic routes. For instance, HPLC methods have been developed for separating isomers of related bicyclic compounds, which could be adapted for this compound derivatives. researchgate.net

Spectroscopic Characterization for Structural Elucidation and Verification

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. acs.org

¹H NMR Spectroscopy: ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For (+)-2-hydroxy-exo-brevicomin, characteristic signals have been reported. thieme-connect.com For example, in a CDCl₃ solvent, key signals appear at δ = 4.16 (t, J = 6.6 Hz, 1 H), 3.99 (br s, 1 H), and 1.45 (s, 3 H), corresponding to specific protons within the bicyclic structure. thieme-connect.com The coupling constants (J values) provide information about the dihedral angles between adjacent protons, which helps to determine the relative stereochemistry.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. For (+)-2-hydroxy-exo-brevicomin, characteristic chemical shifts in CDCl₃ include δ = 106.9, 80.5, 77.2, and 66.2, which are assigned to the carbon atoms of the core bicyclic ketal and the hydroxyl-bearing carbon. thieme-connect.com

The combination of ¹H and ¹³C NMR data is essential for the unambiguous structural confirmation of synthesized this compound and its intermediates. scielo.brthieme-connect.com

Table 1: Representative NMR Data for (+)-2-Hydroxy-exo-brevicomin in CDCl₃

Nucleus Chemical Shift (δ) in ppm
¹H 4.16 (t, J = 6.6 Hz, 1H), 3.99 (br s, 1H), 3.97-3.88 (m, 1H), 1.95-1.86 (m, 1H), 1.78-1.46 (m, 5H), 1.45 (s, 3H), 0.93 (t, J = 7.8 Hz, 3H) thieme-connect.com
¹³C 106.9, 80.5, 77.2, 66.2, 34.9, 28.3, 26.6, 23.8, 9.7 thieme-connect.com

Data sourced from Prasad & Anbarasan (2007). thieme-connect.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its synthetic precursors, IR spectroscopy confirms the presence or absence of key functional groups.

For intermediates in the synthesis, IR spectroscopy can verify the presence of carbonyl groups (C=O), double bonds (C=C), or other functionalities. For the final this compound product, a key feature in the IR spectrum is a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The spectrum would also show strong C-O stretching bands, typically in the 1200-1000 cm⁻¹ region, which are characteristic of the ketal structure. For example, the IR spectrum of a related exo-brevicomin compound showed absorption bands at 1461, 1382, 1239, 1174, and 1033 cm⁻¹, indicative of its structure. scielo.brscispace.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
exo-Brevicomin
(Z)-6-nonen-2-one
(+)-2-Hydroxy-exo-brevicomin
(+)-exo-Brevicomin
Frontalin (B1251666)
Indole
Linalool
Myrtenal
Myrtenol
Myrtanol
Verbenone
trans-Verbenol (B156527)
E-conophthorin
Ipsdienol (B1210497)
2-sec-butyl-4,5-dihydrothiazole
6,10-dimethyl-5,9-undecaden-2-one
2,4-bis-(1,1-dimethylethyl)phenol
2-butyl-1-octanol
4-ethylphenol
2,4-dimethyl-phenol
2,4-dehydro-exo-brevicomin
endo-Brevicomin
trans-Conophthorin
endo-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane
exo-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane
(Z)-14-methyl-8-hexadecen-1-ol
Sulcatol
Olean
1′-ethyl-2′-methylpropyl 3,13-dimethylpentadecanoate
(-)-β-multistriatin
2-deoxy-l-ribose
Anemonin
5-hydroxymethyl-2(5H)-furanone
Furfural
Propiophenone, 2'-hydroxy-5'-methoxy-
Grantamine
Granisetron
Carnosine
2-Hydroxyestrone-4-
Borneol

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of semiochemicals like this compound. While a detailed fragmentation pattern for this compound is not extensively published, its likely behavior under electron impact (EI) ionization can be inferred from the known fragmentation of its parent compound, exo-brevicomin, and general principles of mass spectrometry for cyclic ethers and alcohols. kirj.eelibretexts.org

The mass spectrum of exo-brevicomin is characterized by specific cleavage patterns of its 6,8-dioxabicyclo[3.2.1]octane skeleton. The fragmentation of exo-brevicomin typically yields a base peak at an m/z (mass-to-charge ratio) of 43, corresponding to the acetyl cation [CH₃CO]⁺. Other significant fragments include ions at m/z 85 and m/z 114. kirj.ee

For this compound, the presence of a hydroxyl group at the C2 position introduces additional fragmentation pathways. The molecular ion (M⁺) peak is expected to be of low intensity or absent, a common characteristic for alcohols which readily undergo fragmentation. libretexts.org Key fragmentation processes would likely include:

Alpha-cleavage: The cleavage of the carbon-carbon bond adjacent to the oxygen of the hydroxyl group is a common pathway for alcohols. libretexts.org

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols.

Ring Fragmentation: The core bicyclic ether structure would undergo cleavage, similar to exo-brevicomin. The fragmentation of the bicyclic system can produce characteristic ions, though the presence of the hydroxyl group will influence the relative abundance and m/z values of these fragments compared to the parent compound.

The resulting mass spectrum would be a composite of fragments derived from these different pathways, providing a unique fingerprint for the identification of this compound in complex biological extracts.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound and Related Compounds

CompoundKey Fragments (m/z)Fragment Identity/OriginReference
exo-Brevicomin43 (base peak), 85, 114[CH₃CO]⁺, [C₅H₉O]⁺, [M-C₂H₄O]⁺ kirj.ee
This compound (Predicted)M-18Loss of H₂O libretexts.org
VariousAlpha-cleavage at C2-OH, Ring fragmentation libretexts.org

Quantitative Analysis in Biological and Environmental Samples

Determining the precise amounts of this compound in various biological and environmental matrices is critical for understanding its ecological role, such as its concentration thresholds for eliciting behavioral responses in insects. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and powerful technique for this purpose. researchgate.net

Several extraction and sampling methods are employed to isolate and concentrate the compound from complex samples prior to GC-MS analysis. These methods are chosen based on the matrix (e.g., insect tissue, urine, air) and the volatility of the compound. mdpi.com

Solid-Phase Microextraction (SPME): A solvent-free technique ideal for sampling volatile and semi-volatile compounds from the headspace above a sample or directly from a liquid sample. It is particularly suited for in vivo sampling of semiochemicals. mdpi.com

Stir Bar Sorptive Extraction (SBSE): This method offers a larger volume of extraction phase compared to SPME, allowing for higher recovery and sensitivity, making it suitable for trace-level quantification of pheromones in biological fluids. mdpi.comsemanticscholar.org

Solvent Extraction: Traditional liquid-liquid or solid-liquid extraction using organic solvents is used to obtain extracts from insect bodies or glands, which are then concentrated and analyzed. researchgate.net

Quantitative studies have been performed on related brevicomin compounds in various biological systems, demonstrating the feasibility of these techniques. For instance, quantitative differences in the volatile profiles of mice, including compounds like 2,3-dehydro-exo-brevicomin, have been successfully measured using GC-MS to investigate the influence of genetics on chemical signals. semanticscholar.orgnih.gov In the mountain pine beetle, Dendroctonus ponderosae, GC-MS analysis of tissue homogenates has been used to determine the production of exo-brevicomin in different body parts, such as the fat body. researchgate.net These methodologies are directly applicable to the quantitative analysis of this compound.

Table 2: Methodologies for Quantitative Analysis of Brevicomin-Related Semiochemicals

Analytical MethodSample MatrixTarget Compound(s)Key FindingsReference(s)
GC-MS with SBSEMouse Urine2,3-dehydro-exo-brevicomin, among othersReproducible detection and quantification; observed quantitative differences between mouse strains. semanticscholar.org
GC-MSMountain Pine Beetle (D. ponderosae) Tissues (Fat Body)exo-BrevicominConfirmed that exo-brevicomin is produced in the fat body of male beetles. researchgate.net
GC-MSChinese White Pine Beetle (D. armandi) Volatilesexo-Brevicomin, FrontalinQuantified the release of pheromones from live beetles, revealing production differences between sexes. researchgate.net
GC-MS with Headspace AutosamplingMammalian Scent-Markings (Urine)Various Volatiles including KetonesHeadspace analysis provides information on compounds detectable by other animals at a distance. mdpi.com

Bioassay-Guided Fractionation and Identification in Semiochemical Research

Bioassay-guided fractionation is a classic and powerful strategy used to isolate and identify novel, biologically active compounds from a complex natural mixture. nih.gov This approach has been fundamental in the discovery of countless pheromones and other semiochemicals, including those in the brevicomin family. scispace.comscience.gov The process systematically links chemical separation with biological activity, ensuring that the research effort remains focused on the relevant compounds.

The typical workflow for bioassay-guided fractionation in the context of identifying a compound like this compound is as follows:

Crude Extract Preparation: An extract is made from the source material, such as the glands, whole bodies, or frass of an insect species suspected of producing the semiochemical.

Initial Fractionation: The crude extract is separated into a series of simpler fractions using chromatographic techniques like vacuum liquid chromatography (VLC) or column chromatography. nih.gov

Bioassay of Fractions: Each fraction is tested for biological activity. In semiochemical research, this often involves electroantennography (EAG), where the antennal response of the target insect is measured, or behavioral assays that monitor attraction, repulsion, or other specific behaviors.

Iterative Fractionation and Bioassay: The fraction(s) that show the highest biological activity are selected for further separation using higher resolution techniques, such as high-performance liquid chromatography (HPLC). The resulting sub-fractions are again subjected to bioassays.

Isolation and Identification: This iterative process of separation and bioassay is repeated until a single, pure active compound is isolated. The structure of this compound is then elucidated using spectroscopic methods, primarily GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgacs.org

This approach was instrumental in the initial discovery and identification of many insect pheromones. For example, the pheromones of the western pine beetle were identified through such methods, leading to the characterization of exo-brevicomin. scispace.com The discovery of hydroxylated derivatives like this compound often follows as analytical techniques become more sensitive, allowing for the detection and identification of minor but potentially bioactive components within the active fractions.

Mechanistic Insights into 2 Hydroxy Exo Brevicomin Activity Non Human

Molecular Recognition and Receptor Binding in Target Organisms

There is currently no specific information in the scientific literature detailing the molecular recognition or receptor binding of 2-hydroxy-exo-brevicomin in any target organism. Research has extensively characterized the receptors for related bark beetle pheromones, such as exo-brevicomin (B1210355) and frontalin (B1251666), which often involve odorant receptors (ORs) within the olfactory sensory neurons of insects. chemical-ecology.netslu.senih.gov However, no studies have identified or characterized a specific receptor for the hydroxylated form, this compound.

Signal Transduction Pathways in Chemoreception

Information regarding the specific signal transduction pathways activated upon chemoreception of this compound is not available in published research. For many insect pheromones, detection by a G-protein coupled receptor (GPCR) typically initiates an intracellular signaling cascade, often leading to the generation of second messengers like cyclic AMP (cAMP) and subsequent ion channel activation. However, no studies have been conducted to determine if this or another pathway is utilized in the perception of this compound.

Future Research Directions and Emerging Paradigms

Development of Novel Biocatalytic and Sustainable Synthetic Routes for Stereoisomers

The precise stereochemistry of 2-Hydroxy-exo-brevicomin is crucial for its biological activity, necessitating the development of highly selective synthetic methods. Future research is increasingly focused on biocatalytic and sustainable approaches to produce specific stereoisomers, moving away from traditional, often less environmentally friendly, chemical syntheses.

Chemoenzymatic strategies have already shown significant promise. For instance, a total asymmetric synthesis of (+)-exo- and (–)-endo-brevicomin has been achieved using a key step involving the biocatalytic hydrolysis of cis-configured 2,3-disubstituted oxiranes by bacterial epoxide hydrolases. researchgate.net This method is notable for its enantioconvergent nature, yielding a single enantiomeric diol from a racemic epoxide with high enantiomeric excess and isolated yield. researchgate.net Enzymes such as transketolase (EC 2.2.1.1) have also been employed to catalyze the condensation of β-hydroxypyruvic acid and 2-hydroxybutyraldehyde, forming a key optically active hydroxyketone intermediate. researchgate.netucl.ac.uk Furthermore, lipase-catalyzed kinetic resolutions and microbial reductions of diketone precursors represent other viable biocatalytic routes that have been successfully applied to the synthesis of brevicomin isomers. researchgate.net

A significant paradigm shift is the utilization of renewable biomass-derived starting materials. Research has demonstrated the synthesis of this compound from furan (B31954) compounds, which can be sourced from biomass. dntb.gov.uaacs.org Specifically, the photooxygenation of 2-(α-hydroxyalkyl)furans offers a direct route to key intermediates like 6-hydroxy-3(2H)-pyranones. nih.govacs.org This method, which involves singlet oxygen-mediated Achmatowicz reaction, is part of a growing trend to use abundant and sustainable feedstocks like 5-hydroxymethylfurfural (B1680220) (HMF) for the production of valuable chemicals. rsc.orgund.edu The development of these routes aligns with the principles of green chemistry, aiming to reduce reliance on fossil fuels and minimize hazardous waste. und.edu

Future work in this area will likely involve the discovery and engineering of novel enzymes with enhanced stability, substrate specificity, and efficiency. ucl.ac.uk The goal is to develop one-pot, multi-enzyme cascade reactions that can convert simple, bio-based precursors directly into the desired stereoisomers of this compound with high atom economy and minimal environmental impact.

Advanced Studies in Semiochemical Blending and Ecological Specificity

The ecological function of this compound is rarely isolated; it typically acts as part of a complex chemical cocktail that mediates intricate insect behaviors. chemical-ecology.net This compound is a component of the volatile emissions from male mountain pine beetles (Dendroctonus ponderosae), and its activity is often synergistic with other pheromone components. researchgate.net For instance, the aggregation pheromone of the western pine beetle (Dendroctonus brevicomis) is a blend where (+)-exo-brevicomin acts in synergy with (-)-frontalin (B1251542) and the host-tree monoterpene, myrcene, to induce mass aggregation. chemical-ecology.netchemical-ecology.net The absence of any single component can drastically reduce the blend's attractiveness. chemical-ecology.net

The enantiomeric composition of these semiochemicals is a critical factor in their ecological specificity. diva-portal.org For D. brevicomis, only the specific blend of (+)-exo-brevicomin and (-)-frontalin is highly active, while other stereoisomeric combinations are significantly less effective. chemical-ecology.netslu.se This specificity helps in maintaining reproductive isolation between closely related species that may share common host trees. entsocbc.ca For example, while D. ponderosae uses a blend including exo-brevicomin (B1210355), the pine engraver, Ips pini, which often co-occurs, uses ipsdienol (B1210497) as its primary aggregation pheromone and its response can be inhibited by components of the D. ponderosae pheromone blend. entsocbc.ca

Future research will delve deeper into the nuances of these semiochemical blends. Advanced analytical techniques will be required to identify and quantify minor components in the natural pheromone plumes, which may play subtle but critical roles in modulating behavior. scribd.com Furthermore, field studies that test a wider array of component ratios and enantiomeric compositions are needed to fully understand the structure-activity relationships that govern insect responses in complex ecosystems. mdpi.com This research is essential for developing highly specific and effective pest management strategies that can target a single pest species with minimal impact on non-target organisms. diva-portal.orgusda.gov

Computational Chemistry Approaches for Structure-Activity Relationship (SAR) Prediction in Insect Olfaction

Understanding how the molecular structure of this compound and its fellow semiochemicals relates to their biological activity is a central goal of chemical ecology. Computational chemistry is emerging as a powerful tool to predict these structure-activity relationships (SAR) at the molecular level. By modeling the interactions between semiochemicals and their corresponding olfactory receptors (ORs) or odorant binding proteins (OBPs), researchers can gain insights into the mechanisms of insect olfaction. liverpool.ac.ukdoingsts.com

Molecular docking simulations can be used to predict the binding affinities and conformations of different stereoisomers of this compound within the binding pockets of specific ORs. ucl.ac.uk These models can help explain why, for example, one enantiomer is highly active while another is inhibitory or inactive. Such studies can identify key amino acid residues within the receptor that are critical for ligand binding and activation. ucl.ac.uk This information is invaluable for predicting the potential activity of novel synthetic analogs or for understanding the molecular basis of insecticide resistance, should it arise.

In the context of biosynthesis, computational approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) can elucidate the reaction mechanisms of enzymes involved in producing this compound. uni-graz.at For instance, modeling the active site of a cytochrome P450 enzyme can reveal how it catalyzes the specific epoxidation of a precursor molecule. nih.gov These computational insights can guide protein engineering efforts to create biocatalysts with improved or altered functions. uni-graz.at As our knowledge of the proteins involved in both the synthesis and perception of pheromones grows, computational chemistry will become an indispensable tool for designing new semiochemical-based pest control agents and for understanding the evolution of chemical communication systems.

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

Despite significant progress, the complete biosynthetic pathway of this compound and its parent compound, exo-brevicomin, is not fully elucidated. While it is hypothesized to be derived from fatty acid metabolism, the specific enzymes catalyzing each step are still under active investigation. researchgate.net

In the mountain pine beetle, D. ponderosae, research has identified several key enzymes. A short-chain dehydrogenase, named (Z)-6-nonen-2-ol dehydrogenase (ZnoDH), has been shown to catalyze the oxidation of (Z)-6-nonen-2-ol to (Z)-6-nonen-2-one. nih.gov Subsequently, a cytochrome P450 enzyme, CYP6CR1, specifically epoxidizes (Z)-6-nonen-2-one to form 6,7-epoxynonan-2-one. nih.govresearchgate.net These two enzymes are believed to catalyze the antepenultimate and penultimate steps in the pathway, respectively. nih.gov

However, the final step—the cyclization of the keto-epoxide intermediate to form the characteristic 6,8-dioxabicyclo[3.2.1]octane skeleton of brevicomin—remains a key area for discovery. researchgate.net While this cyclization can occur under acidic conditions, the stability of the keto-epoxide at physiological pH suggests that this final step is likely enzyme-catalyzed in the beetle. researchgate.net The identification of this putative "brevicomin cyclase" is a major goal for future research. Additionally, the initial steps, involving the conversion of fatty acid precursors to (Z)-6-nonen-2-ol, are also not fully characterized. researchgate.net

Future exploration will leverage genomic and metagenomic approaches to mine for novel enzymes. ucl.ac.uk By searching the genomes of bark beetles and their symbiotic microorganisms for sequences homologous to known cyclases or oxidoreductases, researchers may identify candidate genes. ualberta.ca The function of these candidate enzymes can then be validated through heterologous expression and in vitro assays, ultimately completing our picture of how these ecologically vital molecules are created.

Integrated Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics) in Chemical Ecology to understand production and response

To obtain a holistic understanding of the production and perception of this compound, researchers are turning to integrated "omics" approaches. These methodologies allow for a system-wide analysis of the genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics) involved in the chemical ecology of an organism. ualberta.ca

Transcriptomic studies, using techniques like microarrays and RNA-sequencing (RNA-seq), have been instrumental in identifying genes that are differentially expressed in pheromone-producing tissues or in response to specific stimuli. nih.govplos.org For example, by comparing gene expression in male D. ponderosae that are feeding on host phloem (a condition that stimulates pheromone production) versus starved beetles, researchers have identified clusters of genes, including the aforementioned ZnoDH and CYP6CR1, that are strongly implicated in exo-brevicomin biosynthesis. nih.govplos.orgresearchgate.net Similar studies have been initiated for other bark beetle species like Dendroctonus armandi. researchgate.net These analyses also reveal changes in genes related to host detoxification, digestion, and reproduction, providing a broader context for the physiological shifts that accompany pheromone production. plos.org

Future research will increasingly integrate these different omics layers. For instance, a study could correlate the transcript levels of biosynthetic enzymes with the proteomic quantification of those same enzymes and the metabolomic measurement of this compound and its precursors in real-time. This integrated approach can provide a much more dynamic and complete picture of "pheromone flux" and its regulation by factors such as juvenile hormone, host chemicals, and mating status. researchgate.netplos.orgresearchgate.net By applying these powerful techniques, scientists can move beyond identifying individual components to understanding the entire system that governs the production and response to this critical semiochemical.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for enantiocontrolled synthesis of 2-Hydroxy-exo-Brevicomin, and how do they ensure stereochemical fidelity?

  • Methodological Answer : The compound is synthesized via organometallic scaffolding (e.g., molybdenum-mediated ketalization-demetalation cascades) and Sharpless asymmetric dihydroxylation. For instance, Bo Cheng et al. achieved enantiopurity using TpMo(CO)₂ scaffolds to enforce intramolecular nucleophilic ketalization, followed by demetalation to yield the 6,8-dioxabicyclo[3.2.1]octane core . Stereochemical outcomes are validated via X-ray crystallography and NMR coupling constants .

Q. How can researchers confirm the structural identity of 2-Hydroxy-exo-Brevicomin in synthetic batches?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Compare 1H^1H and 13C^{13}C NMR shifts with literature data (e.g., 2-Hydroxy-exo-brevicomin exhibits distinct resonances for the bicyclic ketal protons at δ 4.2–4.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 173.1052) .
  • Chiral HPLC : Verify enantiopurity using chiral stationary phases (e.g., >98% ee reported in asymmetric syntheses) .

Q. What experimental design considerations are critical for replicating 2-Hydroxy-exo-Brevicomin synthesis?

  • Methodological Answer :

  • Reagent Purity : Use anhydrous solvents and rigorously dry reaction conditions to prevent side reactions during ketalization .
  • Catalyst Optimization : Adjust Mo-complex stoichiometry (e.g., TpMo(CO)₂) to balance reaction rate and enantioselectivity .
  • Temperature Control : Maintain sub-0°C conditions during Grignard additions to avoid racemization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for 2-Hydroxy-exo-Brevicomin across studies?

  • Methodological Answer :

  • Systematic Reanalysis : Reproduce synthesis under cited conditions and compare NMR/HRMS data with original studies. For example, discrepancies in 1H^1H NMR shifts may arise from solvent polarity or pH variations .
  • Cross-Validation : Use computational tools (e.g., DFT calculations) to predict NMR shifts and compare with experimental data .
  • Collaborative Verification : Share samples with independent labs to confirm spectral assignments, addressing potential instrumental calibration errors .

Q. What strategies mitigate stereochemical inversion during the Barton-McCombie deoxygenation step in 2-Hydroxy-exo-Brevicomin synthesis?

  • Methodological Answer :

  • Radical Stabilization : Introduce steric hindrance via bulky protecting groups (e.g., TBS ethers) to prevent undesired stereochemical outcomes during radical intermediates .
  • Solvent Effects : Use non-polar solvents (e.g., toluene) to minimize solvolysis-induced racemization .
  • Kinetic Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. How can advanced statistical methods improve the reliability of bioactivity assays involving 2-Hydroxy-exo-Brevicomin?

  • Methodological Answer :

  • Multivariate Analysis : Apply PCA or PLS-DA to distinguish bioactive enantiomers from noise in dose-response curves .
  • Power Analysis : Pre-calculate sample sizes using historical variance data to ensure sufficient statistical power (e.g., α=0.05, β=0.2) .
  • Error Propagation Models : Quantify uncertainties in synthetic yields and bioassay readouts using Monte Carlo simulations .

Q. What analytical techniques are optimal for trace-level quantification of 2-Hydroxy-exo-Brevicomin in ecological samples?

  • Methodological Answer :

  • GC×GC-TOFMS : Enhances sensitivity and peak capacity for detecting trace volatiles in insect pheromone studies .
  • Isotope Dilution : Use 13C^{13}C-labeled internal standards to correct for matrix effects in mass spectrometry .
  • Microextraction Methods : Implement SPME or SBSE to preconcentrate analytes from complex biological matrices .

Data Contradiction and Reproducibility

Q. How should researchers address irreproducible yields in the molybdenum-mediated ketalization of 2-Hydroxy-exo-Brevicomin?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary Mo catalyst loading (0.5–2.0 equiv.), reaction time (12–48 h), and temperature (−20°C to RT) to identify robust conditions .
  • Batch Analysis : Use DOE (Design of Experiments) to isolate critical factors (e.g., moisture levels, catalyst age) affecting yield .
  • Open Data Sharing : Publish raw chromatograms and reaction logs in repositories to facilitate cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.